4-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
4-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, a methylphenyl group, and a tetrahydrophthalazinone core.
Preparation Methods
The synthesis of 4-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the azepan-1-ylsulfonyl intermediate, followed by its reaction with a methylphenyl derivative. The final step involves the cyclization to form the tetrahydrophthalazinone core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Scientific Research Applications
4-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its specific structural features. Similar compounds include:
3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: Differing by the presence of a chlorobenzoic acid group instead of the methylphenyl group.
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide: Differing by the presence of a thiazolylbenzamide group.
These structural differences result in varying chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C22H29N3O3S |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C22H29N3O3S/c1-16-11-12-17(15-20(16)29(27,28)25-13-7-3-4-8-14-25)21-18-9-5-6-10-19(18)22(26)24(2)23-21/h11-12,15H,3-10,13-14H2,1-2H3 |
InChI Key |
JTJRXBXDVFZXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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